molecular formula C15H11ClN2 B1607135 4-Chloro-2-(4-methylphenyl)quinazoline CAS No. 59490-96-9

4-Chloro-2-(4-methylphenyl)quinazoline

Cat. No. B1607135
CAS RN: 59490-96-9
M. Wt: 254.71 g/mol
InChI Key: KVEHRMVZMIBYCO-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methylphenyl)quinazoline is a chemical compound that belongs to the quinazoline family. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and drug discovery. The chemical structure of this compound is shown below:

Scientific Research Applications

Antimicrobial, Analgesic, and Anti-inflammatory Activities

Research has demonstrated the potential of quinazoline derivatives in the realm of pharmacology, particularly highlighting their antimicrobial, analgesic, and anti-inflammatory properties. A study by Dash et al. (2017) synthesized a series of quinazoline-4-one/4-thione derivatives, revealing that certain compounds exhibited significant activity against microbes, pain, and inflammation. This indicates the structural importance of the quinazoline scaffold in developing compounds with lesser side effects for antimicrobial, analgesic, and anti-inflammatory applications Dash et al., 2017.

Inhibition of Cyclic GMP Phosphodiesterase

Another pivotal area of application for quinazoline derivatives lies in the inhibition of cyclic GMP phosphodiesterase (cGMP-PDE), crucial for vasodilation. Research by Takase et al. (1994) synthesized 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines, discovering that substitution at the 6-position with hydrophobic groups like chloro significantly enhanced inhibitory activity towards cGMP-PDE. This led to potent vasodilatory effects, particularly in porcine coronary arteries, underscoring the therapeutic potential of quinazoline derivatives in cardiovascular diseases Takase et al., 1994.

Anticancer Activity and EGFR Tyrosine Kinase Inhibition

Quinazoline derivatives have also shown promise in oncology, particularly in targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical player in tumor growth and proliferation. A study by Noolvi and Patel (2013) synthesized novel quinazoline compounds demonstrating significant anticancer activity against CNS SNB-75 cancer cell lines. This suggests the potential of quinazoline derivatives in developing potent antitumor agents through EGFR tyrosine kinase inhibition Noolvi & Patel, 2013.

Histamine H4 Receptor Inverse Agonism

In the field of immunology and inflammation, quinazoline derivatives have been identified as potent histamine H4 receptor inverse agonists. Research conducted by Smits et al. (2008) through scaffold hopping and pharmacophore modeling led to the discovery of quinazoline compounds that not only showed high affinity for the human H4 receptor but also exhibited anti-inflammatory properties in vivo. This dual action on H1 and H4 receptors suggests a novel therapeutic pathway for treating allergic and inflammatory diseases Smits et al., 2008.

Corrosion Inhibition

Outside of pharmacology, quinazoline derivatives have been explored for their corrosion inhibition properties. A study by Errahmany et al. (2020) demonstrated that quinazoline compounds effectively inhibited mild steel corrosion in acidic environments. The compounds' efficiency was attributed to their ability to form a protective layer on the steel surface, indicating the potential of quinazoline derivatives in industrial applications related to corrosion protection Errahmany et al., 2020.

properties

IUPAC Name

4-chloro-2-(4-methylphenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)15-17-13-5-3-2-4-12(13)14(16)18-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEHRMVZMIBYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352668
Record name 4-chloro-2-(4-methylphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59490-96-9
Record name 4-chloro-2-(4-methylphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 7 g of 2-(4-methylphenyl)quinazolin-4(3H)-one and 50 ml of thionyl chloride was slowly added 2.16 g of dimethylformamide and the mixture was heated under reflux for 75 minutes. The mixture was poured into 250 ml of ice and the ice allowed to melt. The precipitate was collected to give 6.7 g of 4-chloro-2-(4-methylphenyl)quinazoline which melted at 113°-115° after recrystallization from petroleum ether (30°-60° fraction); ir and nmr spectra were consistent with the assigned structure. Calcd. for C15H11ClN2 : C, 70.73; H, 4.35; N, 11.00. Found: C, 70.92; H, 4.39; N, 11.09.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.16 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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